molecular formula C16H12N6OS B2474332 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235046-29-3

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2474332
CAS No.: 1235046-29-3
M. Wt: 336.37
InChI Key: XANDRYGSFXOKRF-UHFFFAOYSA-N
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Description

“N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a benzimidazole ring, a pyrazine ring, and a thiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the formation of the imidazole ring, which is a key component of many functional molecules . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole, pyrazine, and thiazole rings would likely contribute significantly to the compound’s properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the imidazole, pyrazine, and thiazole rings. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups would likely result in unique properties .

Scientific Research Applications

Antibacterial and Antifungal Applications

  • A study by Senthilkumar, Umarani, and Satheesh (2021) detailed the synthesis of a related compound with demonstrated antibacterial and antifungal activities. This compound was effective against bacteria like Staphylococcus aureus and fungi such as Candida albicans and Aspergillus niger (Senthilkumar, Umarani, & Satheesh, 2021).
  • Another study by Palkar et al. (2017) described the design, synthesis, and antibacterial evaluation of benzothiazolyl substituted pyrazol-5-ones, showing significant activity against bacteria like Staphylococcus aureus (Palkar et al., 2017).

Anticancer Research

  • Research by Nofal et al. (2014) synthesized derivatives of benzimidazole–thiazole with promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014).
  • Another study explored the synthesis of various compounds including benzothiazoles, showing toxic effects on cancer cells without significant toxicity to normal tissues (Shalai et al., 2021).

Antioxidant Properties

  • Shankar et al. (2017) synthesized a series of benzimidazole analogs that demonstrated potent anti-inflammatory and antioxidant properties (Shankar et al., 2017).

Synthesis and Characterization Studies

  • Studies have also focused on the synthesis and characterization of similar compounds, revealing insights into their structural and chemical properties. For instance, a study by Chen et al. (2020) detailed the synthesis and characterization of related compounds, highlighting their potential in various applications (Chen et al., 2020).

Potential as PET Tracers

  • A study by Liu et al. (2012) investigated the synthesis of potential PET tracers for orexin2 receptors, indicating the versatility of these compounds in imaging applications (Liu et al., 2012).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and potential applications. This would likely involve a detailed study of its molecular structure and the effects of various functional groups .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c23-15(13-9-24-16(22-13)12-7-17-5-6-18-12)19-8-14-20-10-3-1-2-4-11(10)21-14/h1-7,9H,8H2,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANDRYGSFXOKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CSC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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